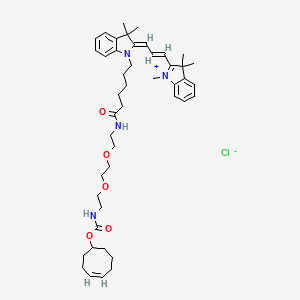
Cy3-PEG2-TCO4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy3-PEG2-TCO4 is a derivative of Cyanine 3 (Cy3) dye, which includes two polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) moiety. This compound is primarily used in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG2-TCO4 involves the conjugation of Cyanine 3 dye with polyethylene glycol units and a trans-cyclooctene group. The reaction typically proceeds under mild conditions to preserve the functional groups’ integrity. The process involves:
Activation of Cyanine 3 dye: The dye is activated using a suitable activating agent.
PEGylation: The activated dye is then reacted with polyethylene glycol units to form Cy3-PEG2.
TCO Conjugation: Finally, the PEGylated dye is conjugated with trans-cyclooctene to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions.
Purification: The product is purified using chromatography techniques to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions
Cy3-PEG2-TCO4 primarily undergoes inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .
Common Reagents and Conditions
Reagents: Tetrazine-functionalized molecules.
Conditions: The reaction typically occurs under mild conditions, such as room temperature and neutral pH, to preserve the functional groups’ integrity
Major Products
The major product of the iEDDA reaction between this compound and tetrazine-functionalized molecules is a stable adduct, which can be used for various bioorthogonal applications .
Scientific Research Applications
Cy3-PEG2-TCO4 has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for labeling and tracking molecules.
Biology: Employed in bioorthogonal labeling of biomolecules, enabling the study of biological processes in living cells.
Medicine: Utilized in imaging and diagnostic applications, particularly in fluorescence imaging.
Industry: Applied in the development of advanced materials and nanotechnology
Mechanism of Action
Cy3-PEG2-TCO4 exerts its effects through the inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules. The TCO moiety reacts with the tetrazine group, forming a stable adduct. This reaction is highly specific and efficient, making it ideal for bioorthogonal applications .
Comparison with Similar Compounds
Similar Compounds
Cy3-PEG2-TCO: Similar to Cy3-PEG2-TCO4 but with fewer PEG units.
Sulfo-Cy3-PEG2-TCO: Contains a sulfonate group, increasing its solubility in water.
Uniqueness
This compound is unique due to its combination of Cyanine 3 dye, two polyethylene glycol units, and a trans-cyclooctene moiety. This combination provides enhanced solubility, stability, and specificity in bioorthogonal reactions compared to other similar compounds .
Properties
Molecular Formula |
C45H63ClN4O5 |
|---|---|
Molecular Weight |
775.5 g/mol |
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C45H62N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h6-7,13-16,18,21-26,35H,8-12,17,19-20,27-34H2,1-5H3,(H-,46,47,50,51);1H/b7-6+; |
InChI Key |
NUZASIFMYCEXGJ-UHDJGPCESA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCC/C=C/CC5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCC=CCC5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















